molecular formula C6H5BrN2O2 B1280534 2-bromo-3-methyl-4-nitroPyridine CAS No. 79055-55-3

2-bromo-3-methyl-4-nitroPyridine

Cat. No.: B1280534
CAS No.: 79055-55-3
M. Wt: 217.02 g/mol
InChI Key: ZJAOQVPWZPIWQF-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-4-nitroPyridine (2-Br-3-Me-4-NP) is an organic compound that has been used in a variety of scientific applications. It is an aromatic nitro compound that has a variety of uses in research due to its unique properties.

Scientific Research Applications

Crystal Structure and Vibrational Spectra

The crystal structure and polarized vibrational spectra of 2-Bromo-4-nitropyridine N-oxide were analyzed, revealing its orthorhombic space group and the coplanar nature of the Br ion with the pyridine ring. The study focused on its hydrogen bonding and van der Waals contacts, indicating its potential in molecular engineering and material science (Hanuza et al., 2002).

Conformational Stability and Vibrational Studies

Research on the conformational stability and vibrational analyses of derivatives of 2-bromo-3-methyl-4-nitropyridine showed insights into their molecular stability and bond strength. This study is critical for understanding the chemical and physical properties of these compounds, which can be applied in various chemical processes and product development (Balachandran et al., 2012).

Large Scale Synthesis

The large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation demonstrated robust and safe protocols for industrial-scale production. This research is significant for the pharmaceutical and agrochemical industries where such compounds are intermediates (Agosti et al., 2017).

Nucleophilic Substitution Reaction

A study on the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine revealed a new nitro-group migration. This finding is crucial for organic synthesis and designing new chemical reactions, impacting the development of novel compounds (Yao et al., 2005).

Molecular and Crystal Structures

Research on the molecular and crystal structures of derivatives of this compound provided insights into their geometric and electronic properties. This information is vital for applications in crystallography, materials science, and pharmaceuticals (Bryndal et al., 2012).

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research may focus on developing such methodologies.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are catalyzed by palladium and involve the formation of carbon-carbon bonds . This compound’s interactions with enzymes and proteins are primarily through its nitro and bromo functional groups, which can form covalent bonds with active sites of enzymes, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on enzymes . Additionally, the bromo group can participate in substitution reactions, further influencing the compound’s reactivity and interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to strong oxidizing agents or bases . Over extended periods, its stability may decrease, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can accumulate and exert prolonged biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence biochemical pathways without causing significant adverse effects. At higher doses, it can become toxic, leading to cellular damage and adverse physiological responses . Studies have identified threshold effects, where the compound’s impact on cellular and metabolic functions becomes pronounced, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The compound’s interactions with cofactors, such as NADH and FADH2, can also affect its metabolic fate and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells, where it can accumulate in specific compartments . The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals can direct the compound to these compartments, affecting its activity and function within cells .

Properties

IUPAC Name

2-bromo-3-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAOQVPWZPIWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.